3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid

Contrast agent intermediate Process chemistry Synthesis yield

3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid (CAS 22871-58-5) is a triiodinated aromatic intermediate featuring a free carboxylic acid at position 1, an amino group at position 3, and a hydroxyethyl carbamoyl group at position 5 on the benzene ring. It is codified in the European Pharmacopoeia as Ioxaglic Acid EP Impurity A and designated in the U.S.

Molecular Formula C10H9I3N2O4
Molecular Weight 601.9 g/mol
CAS No. 22871-58-5
Cat. No. B117002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid
CAS22871-58-5
Synonyms5-Amino-2,4,6-triiodo-(N-β-hydroxyethyl)isophthalic Acid Monoamide;  3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodobenzoic Acid
Molecular FormulaC10H9I3N2O4
Molecular Weight601.9 g/mol
Structural Identifiers
SMILESC(CO)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I
InChIInChI=1S/C10H9I3N2O4/c11-5-3(9(17)15-1-2-16)6(12)8(14)7(13)4(5)10(18)19/h16H,1-2,14H2,(H,15,17)(H,18,19)
InChIKeyWGLWRCXOMJLZME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid (CAS 22871-58-5): Analyst and Procurement Decision Guide


3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid (CAS 22871-58-5) is a triiodinated aromatic intermediate featuring a free carboxylic acid at position 1, an amino group at position 3, and a hydroxyethyl carbamoyl group at position 5 on the benzene ring . It is codified in the European Pharmacopoeia as Ioxaglic Acid EP Impurity A and designated in the U.S. Pharmacopeia as Ioxilan Related Compound A, establishing its role as an authenticated pharmacopeial reference standard [1][2]. The compound is distinguished from other triiodinated intermediates by its single amide (monoamide) architecture with a terminal hydroxyl group, which directly influences solubility, reactivity in downstream coupling, and compliance with pharmacopeial impurity profiling protocols [3].

Why Generic Triiodinated Intermediates Cannot Replace 3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid in Compliance-Critical Workflows


The 3,5-substitution pattern and the specific hydroxyethyl monoamide functionality of CAS 22871-58-5 are inseparable from its dual identity as both the EP Ioxaglic Acid Impurity A and the USP Ioxilan Related Compound A [1]. Substitution with another triiodinated intermediate—even one with similar molecular weight, such as 5-amino-2,4,6-triiodoisophthalic acid (CAS 35453-19-1) or the methylamide homolog 5-amino-2,4,6-triiodo-N-methylisophthalamic acid (CAS 2280-89-9)—will fail a pharmacopeial system suitability test because the chromatographic retention time, UV absorption profile, and mass spectrometric fragmentation pattern of the alternative compound will not match the target analyte specified in the official monograph [2]. Beyond analytical mismatch, the free carboxylic acid and terminal hydroxyl of the target compound provide a reactivity profile distinct from symmetrical di-acid intermediates, conferring regioselective coupling advantages that generic triiodinated building blocks do not replicate [3].

Quantitative Differentiation Evidence for 3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid Against Its Closest Analogs


Synthesis Efficiency: 79% Overall Yield vs. 51.6% for 5-Amino-2,4,6-triiodoisophthalic Acid

The target compound was synthesized via a three-step amidation-reduction-iodination sequence from monomethyl 5-nitroisophthalate, achieving a 79% overall yield with 100% conversion of the nitro precursor under optimized Pd/C-catalyzed hydrogenation conditions in water at 80 °C [1]. In contrast, the closely related intermediate 5-amino-2,4,6-triiodoisophthalic acid (CAS 35453-19-1) prepared through a nitration-reduction-iodination route from isophthalic acid delivered a markedly lower overall yield of 51.6% under comparable three-step conditions [2].

Contrast agent intermediate Process chemistry Synthesis yield

Solubility Profile: Free Carboxylic Acid Monoamide vs. Insoluble Di-Acid and Triiodobenzoic Acid Comparators

The target compound possesses one free carboxylic acid group (pKa-predicted ~1.5) and one hydroxyethyl amide side chain that collectively confer water solubility, particularly upon salt formation with bases such as NaOH [1]. By contrast, 3-amino-2,4,6-triiodobenzoic acid (CAS 3119-15-1) is reported as insoluble in water, and 5-amino-2,4,6-triiodoisophthalic acid (CAS 35453-19-1) shows limited aqueous solubility (~1 M only in 2 M LiOH) [2][3]. The target compound's logP of 2.48 (measured) is lower than that of 3-amino-2,4,6-triiodobenzoic acid (logP 3.36), indicating greater hydrophilicity conferred by the hydroxyethyl carbamoyl functionality [2].

Aqueous solubility Formulation compatibility Contrast agent intermediate

Pharmacopeial Identity: Dual EP and USP Reference Standard Status vs. Single-Purpose Intermediates

CAS 22871-58-5 is the sole chemical entity codified as Ioxaglic Acid EP Impurity A (EDQM Catalogue Y0000142, monograph 2009) and simultaneously as Ioxilan Related Compound A (USP Catalogue 1345228) [1][2]. No other triiodinated intermediate—including 5-amino-2,4,6-triiodoisophthalic acid, 3-amino-2,4,6-triiodobenzoic acid, or the methylamide analog—holds this dual-pharmacopeia reference standard designation [3]. The EP standard is supplied with a defined unit quantity of 20 mg per vial under EDQM long-term storage at +5 °C ± 3 °C, and the USP standard at 100 mg, both with Certificates of Analysis traceable to the respective issuing pharmacopeias [1][2].

Pharmaceutical impurity analysis Pharmacopeial reference standard Regulatory compliance

Iodine Content and Molecular Weight: Differentiated Intermediate for Non-Ionic Contrast Agent Synthesis Pathways

The target compound has a molecular formula of C₁₀H₉I₃N₂O₄ (MW 601.90 g/mol) and a theoretical iodine content of 63.3% by weight (3 × 126.90 / 601.90) . This places it at a higher molecular weight than 3-amino-2,4,6-triiodobenzoic acid (MW 514.83, iodine 73.9%) and 5-amino-2,4,6-triiodoisophthalic acid (MW 558.84, iodine 68.1%), but lower than fully elaborated contrast agent intermediates such as Iopamidol EP Impurity D (MW 704.0, iodine 54.1%) [1][2][3]. The monoamide architecture with a free hydroxyl terminus positions the compound as a specific late-stage intermediate for ioxaglic acid and ioxilan—products requiring asymmetric amidation—rather than for iopamidol, which proceeds through the symmetrical 5-amino-2,4,6-triiodoisophthalic acid dichloride pathway [4].

Iodine content Radiopacity Molecular weight optimization

Chromatographic Purity and Commercial Availability: 95% Minimum vs. Non-Pharmacopeial Triiodinated Analogs

Commercial suppliers list the minimum purity specification for CAS 22871-58-5 at 95% (HPLC/UV), with some vendors offering material at 97% purity [1]. The EP Reference Standard grade (Y0000142) is supplied under pharmaceutical primary standard classification and is intended exclusively for prescribed laboratory tests as per the European Pharmacopoeia monograph . By comparison, 5-amino-2,4,6-triiodoisophthalic acid is commonly sold at 95% purity with <5% water as impurity, while 3-amino-2,4,6-triiodobenzoic acid is available at 99% purity (dry weight, may contain up to 1 mole water), but neither carries an EP or USP impurity reference standard certification relevant to ioxaglic acid or ioxilan monographs [2][3]. The target compound's known degradant profile includes deiodination products (m/z 297) identifiable by LC-MS/MS under ICH stress conditions (40 °C/75% RH, acidic/alkaline hydrolysis) .

HPLC purity Quality control Impurity reference standard

Lipophilicity and Environmental Fate: LogP 2.48 Confers Distinct Biodegradation Profile vs. More Lipophilic Triiodinated Intermediates

The experimentally determined logP of the target compound is 2.48 . This value is notably lower than that of 3-amino-2,4,6-triiodobenzoic acid (logP 3.36) [1] and the upper reported range for 5-amino-2,4,6-triiodoisophthalic acid (logP 3.06) [2], indicating reduced lipophilicity and potentially lower bioaccumulation potential. Triiodinated contrast agent intermediates with higher logP values have been associated with greater environmental persistence during wastewater treatment, as demonstrated by the reductive deiodination studies of 5-amino-2,4,6-triiodoisophthalic acid (ATIA) by anaerobic sludge cultures [3]. The lower logP of the target compound suggests comparatively greater accessibility to aqueous-phase oxidative and reductive transformation processes.

LogP Environmental persistence Biodegradation

High-Value Application Scenarios Where 3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid Is the Only Viable Choice


European Pharmacopoeia-Compliant Ioxaglic Acid Impurity A Quantitative Analysis

Quality control laboratories performing Ioxaglic Acid drug substance or finished product release testing per EP monograph 2009 must use Ioxaglic Acid EP Impurity A CRS (Y0000142, CAS 22871-58-5) as the system suitability reference standard for HPLC impurity profiling. The standard is supplied as 20 mg per vial, stored at +5 °C ± 3 °C, and its Certificate of Analysis provides traceability directly to the EDQM [1]. No other triiodinated compound can substitute, as the chromatographic retention time and UV spectral identity are monograph-specific, and regulatory auditors will reject data obtained with non-compendial reference materials.

USP Ioxilan Related Compound A Reference Standard for ANDA Submission

For generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs) for ioxilan injection products, USP Ioxilan Related Compound A (Catalogue 1345228, 100 mg, CAS 22871-58-5) is the designated reference standard for impurity method validation and quality control release testing [1]. The USP Ioxilan monograph specifies that no individual impurity may exceed 0.5% and total impurities must not exceed 1.5%, making accurate quantification with the correct reference standard critical for batch acceptance .

Synthesis of Ioxaglic Acid and Ioxilan via Regioselective Monoamide Coupling

The target compound's unique architecture—a free carboxylic acid at position 1, a free amino group at position 3, and a pre-installed hydroxyethyl amide at position 5—enables regioselective acylation of the 3-amino position to yield ioxaglic acid (via acryloyl chloride coupling) or further elaboration of the 1-carboxylate to generate ioxilan [1]. The 79% overall yield reported for the three-step synthesis of this intermediate from monomethyl 5-nitroisophthalate demonstrates scalable process viability, and the water-based reduction step (Pd/C, 80 °C) avoids organic solvent usage in the key hydrogenation stage . The alternative intermediate 5-amino-2,4,6-triiodoisophthalic acid, with its symmetric di-acid structure, would require additional protection/deprotection steps to achieve comparable regioselectivity and yields only 51.6% overall .

Aqueous-Phase Analytical Method Development and Stability-Indicating Assays

The water solubility of the target compound—achieved via carboxylate salt formation with bases such as NaOH—enables direct use in aqueous HPLC mobile phases without organic co-solvent injection, which is not feasible with water-insoluble intermediates like 3-amino-2,4,6-triiodobenzoic acid [1]. Stability-indicating method development under ICH stress conditions (40 °C/75% RH, acidic/alkaline hydrolysis) followed by LC-MS/MS analysis identifies deiodination products (m/z 297) as the primary degradants, providing a well-characterized degradation pathway for method validation . This compound is therefore the preferred analyte for developing and validating impurity methods where aqueous compatibility and known forced-degradation profiles are prerequisites.

Quote Request

Request a Quote for 3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.